Dinitromethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinitromethanethiol is an organic compound with the molecular formula CH₂N₂O₄S It is a sulfur-containing compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinitromethanethiol typically involves the reaction of dinitromethane with a thiol reagent. One common method is the reaction of dinitromethane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CH2(NO2)2+H2S→CH2(NO2)2SH+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dinitromethanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: The nitro groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitro groups under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiol compounds.
Substitution: Formation of substituted nitro compounds.
Wissenschaftliche Forschungsanwendungen
Dinitromethanethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dinitromethanethiol involves its interaction with molecular targets such as enzymes and proteins. The sulfhydryl group (-SH) in this compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a single methyl group.
Ethanethiol (C₂H₅SH): A thiol with an ethyl group.
Dinitromethane (CH₂(NO₂)₂): A related compound without the thiol group.
Uniqueness
Dinitromethanethiol is unique due to the presence of both nitro groups and a thiol group in its structure
Eigenschaften
CAS-Nummer |
66584-61-0 |
---|---|
Molekularformel |
CH2N2O4S |
Molekulargewicht |
138.11 g/mol |
IUPAC-Name |
dinitromethanethiol |
InChI |
InChI=1S/CH2N2O4S/c4-2(5)1(8)3(6)7/h1,8H |
InChI-Schlüssel |
NHKCJSAVZOXIMO-UHFFFAOYSA-N |
Kanonische SMILES |
C([N+](=O)[O-])([N+](=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.